molecular formula C11H13FO4 B6294461 Ethyl 2-fluoro-4-(methoxymethoxy)benzoate CAS No. 2271443-11-7

Ethyl 2-fluoro-4-(methoxymethoxy)benzoate

Cat. No.: B6294461
CAS No.: 2271443-11-7
M. Wt: 228.22 g/mol
InChI Key: CYLOEUYPLDEJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-4-(methoxymethoxy)benzoate: is an organic compound with the molecular formula C11H13FO4 and a molecular weight of 228.22 g/mol . It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a methoxymethoxy group at the 4-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-(methoxymethoxy)benzoate typically involves the esterification of 2-fluoro-4-(methoxymethoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-4-(methoxymethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-fluoro-4-(methoxymethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its structural similarity to biologically active molecules .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-(methoxymethoxy)benzoate involves its interaction with specific molecular targets in biological systems. The fluorine atom and methoxymethoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-fluoro-4-(methoxymethoxy)benzoate is unique due to the presence of both the fluorine atom and the methoxymethoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-fluoro-4-(methoxymethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4/c1-3-15-11(13)9-5-4-8(6-10(9)12)16-7-14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLOEUYPLDEJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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